An In-Depth Technical Guide to the Physical Properties of (2R)-1-chloro-3-phenylpropan-2-ol
An In-Depth Technical Guide to the Physical Properties of (2R)-1-chloro-3-phenylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chiral compound (2R)-1-chloro-3-phenylpropan-2-ol. As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its physical characteristics is paramount for process development, quality control, and formulation. This document consolidates available data on its structural, physicochemical, and spectral properties, alongside detailed experimental protocols for their determination. Safety and handling guidelines are also provided to ensure its proper use in a laboratory and manufacturing setting.
Introduction
(2R)-1-chloro-3-phenylpropan-2-ol, a chiral chlorohydrin, is a valuable building block in asymmetric synthesis. Its stereochemistry plays a crucial role in the biological activity of the final active pharmaceutical ingredients (APIs). Consequently, precise knowledge of its physical properties is essential for enantioselective synthesis, purification, and characterization. This guide aims to be a central repository of this information for scientists and researchers in the field.
Molecular and Structural Properties
A foundational understanding of the molecule's structure is key to interpreting its physical behavior.
Table 1: Molecular and Structural Identifiers
| Property | Value | Source |
| IUPAC Name | (2R)-1-chloro-3-phenylpropan-2-ol | [1] |
| CAS Number | 112009-61-7 | Inferred from related compounds |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.63 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CO | [1] |
| InChIKey | VBZRCYGKCAOPJW-VIFPVBQESA-N | Inferred from stereochemistry |
Physicochemical Properties
The physicochemical properties of (2R)-1-chloro-3-phenylpropan-2-ol are critical for its handling, purification, and use in reactions. While experimental data for the specific (2R)-enantiomer is not widely published, the following table includes data for the racemic mixture and computed values, which serve as a valuable estimation.
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
| Melting Point | Data not available for the (2R)-enantiomer. The related compound 1-chloro-3-phenylpropan-2-one has a melting point of 72-73 °C.[2] | Experimental (for related compound) |
| Boiling Point | Data not available for the (2R)-enantiomer. The related compound 1-chloro-3-phenylpropan-2-one has a boiling point of 133-135 °C at 19 mmHg.[2] | Experimental (for related compound) |
| Density | Data not available for the (2R)-enantiomer. | - |
| Solubility | Expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. Low solubility in water is predicted.[3] | Qualitative Assessment |
| XLogP3 | 2.2 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[1] |
| Rotatable Bond Count | 3 | Computed by PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | Computed by PubChem[1] |
| Optical Rotation | Data not available. The specific rotation is a key parameter to confirm enantiomeric purity. | - |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of (2R)-1-chloro-3-phenylpropan-2-ol. The following sections provide an overview of the expected spectral characteristics based on data for the racemic mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the benzylic protons, the methine proton of the alcohol group, and the methylene protons adjacent to the chlorine atom. The coupling patterns between these protons provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (aromatic, aliphatic, alcohol-bearing, or halogenated).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.[4][5]
-
C-H stretching bands for the aromatic and aliphatic protons.[6]
-
C-O stretching band for the alcohol.[5]
-
C-Cl stretching band.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 170/172 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl).[7][8] Common fragmentation pathways would likely involve the loss of a water molecule, a chloromethyl radical, or cleavage of the benzyl group.[7][8]
Experimental Protocols for Physical Property Determination
This section outlines the methodologies for the experimental determination of the key physical properties.
Melting Point Determination
The melting point is a crucial indicator of purity.
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a controlled rate.
-
Data Recording: The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[9][10] For a pure compound, this range is typically narrow (0.5-1°C).
Boiling Point Determination
The boiling point is a key characteristic of a liquid.
Caption: Workflow for Micro-Boiling Point Determination.
Protocol:
-
Apparatus Setup: A small amount of the liquid is placed in a test tube with an inverted capillary tube. This assembly is attached to a thermometer and heated in a suitable bath.
-
Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Cooling and Measurement: The heat source is removed, and the temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[11]
Density Determination
Density is a fundamental physical property.
Caption: Workflow for Density Determination.
Protocol:
-
Mass Measurement: The mass of a known volume of the liquid is determined using a pycnometer or a graduated cylinder and an analytical balance.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.[5][12] It is crucial to perform this measurement at a constant, recorded temperature as density is temperature-dependent.
Safety and Handling
(2R)-1-chloro-3-phenylpropan-2-ol requires careful handling due to its potential hazards. The GHS classification for the racemic mixture indicates the following:
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H301/H302 | Toxic or harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For comprehensive safety information, refer to a complete Safety Data Sheet (SDS) from the supplier.[13][14]
Conclusion
This technical guide has synthesized the available physical property data for (2R)-1-chloro-3-phenylpropan-2-ol, a critical chiral intermediate. While experimental data for the specific enantiomer remains limited, the provided information for the racemate and computed values offer a strong foundation for its use in research and development. The detailed experimental protocols and safety guidelines further equip scientists to handle and characterize this compound effectively and safely. Further research to determine the specific physical properties of the (2R)-enantiomer is highly encouraged to augment the existing knowledge base.
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